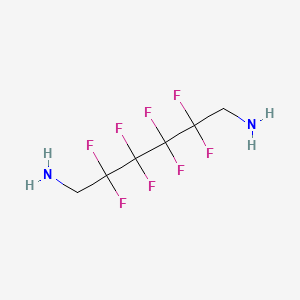

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine

Description

Molecular Formula: C₆H₈F₈N₂ Molecular Weight: 260.128 g/mol CAS Number: 355-73-7 Synthesis: Prepared via catalytic hydrogenation of the corresponding diazide using 10% Pd/C in ethanol at 3 atm, yielding 82–90% . Key Properties:

- Fluorinated backbone enhances thermal stability and chemical resistance.

- Reactivity: Primary amine groups participate in polyurethane (PU) synthesis and bis(trichloroacetamide) derivative formation .

Applications: - Intermediate for fluorinated polyurethanes and ionic liquids .

- Used in photo-on-demand in situ reactions with tetrachloroethylene (TCE) to synthesize N-substituted trichloroacetamides .

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorohexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F8N2/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16/h1-2,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYCOUFPSXBQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CN)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381422 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-73-7 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine typically involves the fluorination of hexane derivatives. One common method is the reaction of hexane-1,6-diamine with hydrogen fluoride in the presence of a catalyst. This process requires careful control of temperature and pressure to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of specialized fluorination agents and catalysts is crucial to achieve high purity and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogens and organometallic compounds.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated amines, while oxidation and reduction reactions can produce different fluorinated alcohols or hydrocarbons.

Scientific Research Applications

Materials Science

Fluorinated Polymers:

The compound serves as a building block for the synthesis of fluorinated polymers. These polymers exhibit enhanced chemical resistance and thermal stability due to the strong C-F bonds present in their structure. The use of octafluorohexane-1,6-diamine in polymer synthesis leads to materials that are particularly useful in harsh environments where conventional polymers would degrade.

Table 1: Properties of Fluorinated Polymers Derived from Octafluorohexane-1,6-diamine

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

Coatings:

Fluorinated coatings incorporating this compound are used in various applications due to their hydrophobic properties. These coatings can be applied to surfaces requiring low friction and high durability.

Pharmaceuticals

Drug Development:

In pharmaceutical research, octafluorohexane-1,6-diamine is explored for its potential as a drug candidate or a precursor for drug synthesis. Its unique fluorinated structure can enhance the bioavailability and metabolic stability of drug molecules.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated the use of octafluorohexane derivatives in developing anti-cancer agents. The results indicated that modifications with this compound improved the efficacy of certain drug candidates by enhancing their interaction with target proteins .

Chemical Synthesis

Reagent in Organic Synthesis:

Octafluorohexane-1,6-diamine is utilized as a reagent in various organic synthesis reactions. Its ability to participate in nucleophilic substitutions makes it valuable for creating complex organic molecules.

Example Reaction:

The compound can react with various electrophiles to form amides or ureas. This property is particularly useful in synthesizing biologically active compounds and agrochemicals.

Table 2: Reactions Involving Octafluorohexane-1,6-diamine

| Reaction Type | Product Type |

|---|---|

| Nucleophilic Substitution | Amides/ Ureas |

| Coupling Reactions | Biologically Active Compounds |

Environmental Applications

Fluorinated Surfactants:

Due to its surface-active properties, octafluorohexane-1,6-diamine can be used in formulating fluorinated surfactants. These surfactants are beneficial in applications requiring low surface tension and high stability under extreme conditions.

Case Study:

Research published by the National Science Foundation highlighted the effectiveness of fluorinated surfactants derived from octafluorohexane-1,6-diamine in oil spill remediation efforts . The surfactants demonstrated superior performance compared to traditional surfactants.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to form strong bonds with other molecules, influencing its reactivity and stability. This compound can interact with enzymes and receptors, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol

Molecular Formula: C₆H₆F₈O₂ (discrepancy noted: Some sources list C₆H₆F₈O₄ , but corrigenda suggest alternative naming .) CAS Number: 355-74-8 Molecular Weight: 262.10–294.11 g/mol (varies by source) Synthesis: Derived from fluorinated glycols and lithium bis(trifluoromethanesulfonyl)imide . Key Properties:

- Hydroxyl groups form 2D hydrogen-bonded networks in crystal structures, influencing solvate ionic liquid (SIL) properties .

- Fluorination reduces polarity compared to non-fluorinated diols. Applications:

- Component in SILs for battery electrolytes .

- Note: Structural misassignment in early studies highlights challenges in fluorinated compound characterization .

Fluorinated Hexamethylene Diisocyanate (8FHDI)

Derivation: Synthesized from the hydrochloride salt of the diamine . Reactivity: Higher reactivity than non-fluorinated HDI but unstable in air . Applications:

2,2'-(2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl)bis(oxirane)

Molecular Formula : C₁₂H₁₀F₈O₄

CAS Number : 791-22-0

Applications :

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl Diacrylate

Molecular Formula : C₁₂H₁₀F₈O₄

CAS Number : 2264-01-9

Applications :

Non-Fluorinated Analog: 1,6-Hexanediamine

Molecular Formula : C₆H₁₆N₂

Molecular Weight : 116.21 g/mol

Key Differences :

- Higher polarity and lower thermal stability (decomposes ~150°C) compared to fluorinated analogs.

- Broader industrial use in nylon production, adhesives, and epoxy curing.

Comparative Data Table

Research Findings and Challenges

- Synthetic Challenges : Fluorinated diamines require controlled hydrogenation to avoid defluorination .

- Structural Ambiguities : Misassignments in diol naming (e.g., confusion between C₆H₆F₈O₂ and C₆H₆F₈O₄) underscore the need for rigorous characterization .

- Performance Advantages : Fluorination improves thermal stability (e.g., diacrylate polymers stable up to 300°C) and chemical resistance but increases synthetic complexity .

Biological Activity

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine is a fluorinated compound with significant potential in various biological applications. Its unique structure and properties make it a subject of interest in the fields of medicinal chemistry and materials science. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C6H6F8N2

- Molecular Weight : 298.10 g/mol

- CAS Number : 355-74-8

- Melting Point : Approximately 68 °C

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with various biomolecules. The fluorinated nature of the compound enhances its lipophilicity and stability in biological environments.

Key Mechanisms:

- Hydrogen Bonding : The hydroxyl groups in the compound can participate in hydrogen bonding with proteins and nucleic acids, potentially influencing their structure and function.

- Lipophilicity : The fluorinated segments increase the compound's affinity for lipid membranes, which may facilitate cellular uptake and influence membrane dynamics.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have shown that while the compound possesses antimicrobial properties, it also exhibits cytotoxic effects on certain human cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| L929 (fibroblast) | 50 |

These results indicate a need for further investigation into the therapeutic window of this compound.

Case Studies

- Synthesis and Characterization : A study published in IUCrData explored the synthesis of this compound and its crystallographic properties. The research highlighted how hydrogen bonding plays a crucial role in stabilizing the crystal structure of the compound .

- Antimicrobial Efficacy : Research published in PMC demonstrated the effectiveness of this compound against Staphylococcus aureus, suggesting its potential application in treating infections caused by antibiotic-resistant strains .

- Therapeutic Applications : A study from NSF-PAR discussed the potential use of fluorinated compounds in drug design due to their unique pharmacokinetic properties. The findings support further exploration of this compound as a candidate for drug development .

Q & A

Q. Q1: What is the most reliable method for synthesizing 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine?

Methodology: The compound is synthesized via catalytic hydrogenation of the corresponding diazide precursor. A typical protocol involves:

- Dissolving the diazide in ethanol.

- Using a 10% palladium-on-carbon (Pd/C) catalyst under hydrogen gas at 3 atm pressure.

- Reaction monitoring via TLC or NMR to confirm reduction completion.

- Filtration and solvent evaporation yields the diamine with 82–90% efficiency.

Key Considerations: - Ensure inert atmosphere to prevent oxidation.

- Catalyst activation (e.g., pre-reduction) may improve yield.

Reference:

Purification and Crystallization

Q. Q2: How can researchers purify this compound effectively?

Methodology:

- Recrystallization: Use polar aprotic solvents (e.g., ethanol/water mixtures) due to the compound’s fluorophilic nature.

- Chromatography: Silica gel chromatography with hexane/ethyl acetate gradients (1–5% EtOAc) resolves impurities.

Note: Fluorinated compounds often exhibit low solubility; heating during recrystallization may be required.

Reference:

Structural Characterization

Q. Q3: What advanced techniques validate the molecular structure of this diamine?

Methodology:

- Single-Crystal X-ray Diffraction (SCXRD): Determines bond lengths, angles, and conformations. For fluorinated compounds, high-resolution data (e.g., MoKα radiation, λ = 0.71073 Å) minimizes absorption errors.

- Multinuclear NMR:

- ¹⁹F NMR: Confirms symmetry and fluorine environment (δ -110 to -125 ppm for CF₂ groups).

- ¹H NMR: Amine protons appear as broad singlets (δ 1.5–2.5 ppm).

- FTIR: N-H stretching (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

Reference:

Advanced Synthesis Optimization

Q. Q4: How can alternative catalysts improve the hydrogenation efficiency of diazide precursors?

Methodology:

- Catalyst Screening: Test Pd/Al₂O₃, Raney Ni, or PtO₂ under varying pressures (1–5 atm H₂).

- Solvent Effects: Compare ethanol, THF, or DMF for solubility and reaction rates.

- Kinetic Studies: Use in situ IR or GC-MS to track diazide conversion.

Data Contradiction: Pd/C is standard, but PtO₂ may reduce reaction time at higher pressures.

Reference:

Conformational Analysis

Q. Q6: How can computational studies resolve discrepancies between experimental and theoretical data?

Methodology:

- Benchmarking: Compare experimental SCXRD bond lengths/angles with DFT-optimized structures.

- Energy Profiling: Calculate rotational barriers for C-C bonds to explain conformational rigidity.

- Electrostatic Potential Maps: Visualize N-H and C-F interactions driving crystal packing.

Case Study: For fluorinated diols, computed H-bonding networks aligned with SCXRD-derived O-H⋯O interactions .

Reference:

Handling Data Contradictions

Q. Q7: How should researchers address conflicting reports on melting points or spectral data?

Methodology:

- Purity Assessment: Re-analyze samples via HPLC or elemental analysis.

- Environmental Controls: Ensure consistent humidity/temperature during measurements (e.g., hygroscopicity may alter mp).

- Collaborative Validation: Cross-check NMR/FTIR data with independent labs.

Example: A corrigendum noted naming errors in structurally similar fluorinated diols, emphasizing rigorous spectroscopic validation .

Reference:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.